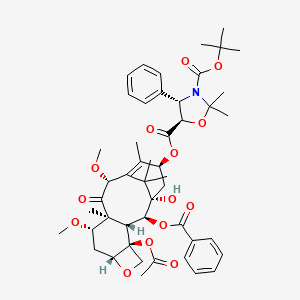

Oxazolidine Cabazitaxel

Description

Overview of Taxane (B156437) Drug Class and Therapeutic Relevance

Taxanes are a class of diterpenes originally identified from yew trees of the genus Taxus. wikipedia.org They represent a cornerstone in the treatment of various solid tumors, including breast, ovarian, and prostate cancer. clevelandclinic.org The primary mechanism of action for taxanes involves the disruption of microtubule function. wikipedia.org Unlike other spindle poisons such as the vinca (B1221190) alkaloids which inhibit tubulin polymerization, taxanes stabilize the GDP-bound tubulin within the microtubule, preventing depolymerization. wikipedia.org This interference with the normal dynamics of microtubules, which are crucial for cell division, leads to mitotic arrest and ultimately induces apoptosis (programmed cell death) in cancer cells. nih.govwebmd.com

The therapeutic significance of taxanes is well-established, with drugs like paclitaxel (B517696) and docetaxel (B913) being widely used in chemotherapy regimens for several decades. wikipedia.orgclevelandclinic.org They have demonstrated efficacy in treating both early-stage and metastatic cancers, often leading to improved survival rates. webmd.com However, the use of taxanes can be limited by issues such as poor water solubility and the development of drug resistance in cancer cells. wikipedia.orgtaylorandfrancis.com

Cabazitaxel (B1684091): A Second-Generation Taxane in Chemotherapy

Cabazitaxel is a second-generation, semi-synthetic taxane that was specifically developed to overcome some of the limitations of its predecessors, particularly resistance. nih.govoctocenter.com Approved by the FDA in 2010, cabazitaxel is a key treatment for metastatic castration-resistant prostate cancer (mCRPC) in patients who have previously been treated with docetaxel. researchgate.netumn.edunih.gov

A significant advantage of cabazitaxel is its lower affinity for P-glycoprotein (P-gp), an ATP-dependent drug efflux pump. researchgate.netumn.edu Overexpression of P-gp is a common mechanism of resistance to taxanes, as it actively pumps the drug out of the cancer cell. By being a poor substrate for this efflux pump, cabazitaxel can maintain its therapeutic concentration and activity in docetaxel-resistant tumors. researchgate.netumn.edu Preclinical and clinical studies have consistently shown the antitumor activity of cabazitaxel in such resistant cancer models. nih.gov

Chemical Significance of Oxazolidine (B1195125) Rings in Medicinal Chemistry

The oxazolidine ring is a five-membered heterocycle containing both an oxygen and a nitrogen atom. wikipedia.org This scaffold is of considerable interest in medicinal chemistry due to its presence in a wide range of biologically active compounds and its utility as a versatile building block in drug design. nih.govnih.gov

Oxazolidine derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, and anticonvulsant agents. researchgate.netresearchgate.net The oxazolidine ring can act as a bioisostere for other chemical groups like amides and carbamates, offering improved metabolic stability. nih.gov For instance, the cyclic nature of the 2-oxazolidinone (B127357) structure can confer greater resistance to hydrolysis compared to non-cyclic carbamates. nih.gov

Furthermore, the synthesis of oxazolidines can be achieved through various methods, including the condensation of 2-aminoalcohols with aldehydes or ketones, allowing for the creation of a diverse library of derivatives with distinct physicochemical properties. wikipedia.org The introduction of an oxazolidine moiety into a drug molecule can influence its solubility, lipophilicity, and ability to form hydrogen bonds, all of which are critical for its pharmacokinetic and pharmacodynamic profile. semanticscholar.org

Contextualization of "Oxazolidine Cabazitaxel" in Academic Research

The concept of "this compound" resides primarily in the realm of academic and theoretical research at present. A direct synthesis or evaluation of a molecule with this specific name is not prominently featured in published literature. However, the academic interest in such a compound stems from the logical convergence of the properties of its two constituent parts.

The exploration of oxazolidine derivatives of taxanes is a plausible strategy to address some of the ongoing challenges in taxane-based chemotherapy. For instance, the attachment of an oxazolidine ring to the cabazitaxel core could potentially:

Modify solubility and formulation characteristics: Taxanes are notoriously poorly soluble in water, and the addition of a polar oxazolidine group could enhance aqueous solubility, potentially leading to improved drug delivery and formulation options. wikipedia.org

Alter metabolic pathways: The introduction of a new heterocyclic ring system could influence the metabolic fate of cabazitaxel, potentially leading to a more favorable pharmacokinetic profile.

Create novel intellectual property: The synthesis of a new chemical entity like an oxazolidine derivative of cabazitaxel would open up new avenues for patent protection and further research and development.

Academic research into the synthesis of oxazolidine derivatives is an active field, with studies focusing on creating multi-substituted oxazolidines with high optical purity. nih.gov While these studies may not directly involve cabazitaxel, they lay the groundwork for the potential future synthesis of complex molecules like "this compound." The investigation of such a novel compound would be a logical step in the ongoing effort to refine and improve upon the therapeutic potential of the taxane class of anticancer agents.

Structure

2D Structure

Properties

Molecular Formula |

C48H61NO14 |

|---|---|

Molecular Weight |

876.0 g/mol |

IUPAC Name |

5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate |

InChI |

InChI=1S/C48H61NO14/c1-26-30(59-41(53)36-34(28-19-15-13-16-20-28)49(45(8,9)62-36)42(54)63-43(3,4)5)24-48(55)39(60-40(52)29-21-17-14-18-22-29)37-46(10,38(51)35(57-12)33(26)44(48,6)7)31(56-11)23-32-47(37,25-58-32)61-27(2)50/h13-22,30-32,34-37,39,55H,23-25H2,1-12H3/t30-,31-,32+,34-,35+,36+,37-,39-,46+,47-,48+/m0/s1 |

InChI Key |

WGEFOIHAXGTXJE-RTMVWDMESA-N |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]5[C@@H](N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC)C)OC |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC)C)OC |

Origin of Product |

United States |

Oxazolidine Type Compounds in Cabazitaxel Metabolism

Identification and Formation of Oxazolidine (B1195125) Metabolites

The biotransformation of cabazitaxel (B1684091) is extensive, with over 95% of the drug being metabolized in the liver. drugbank.com While cabazitaxel is the primary circulating compound, numerous metabolites have been identified, with oxazolidine derivatives being of significant interest. drugbank.com

The formation of oxazolidine metabolites from cabazitaxel is a multi-step process. A primary initiating step is the hydroxylation of the t-butyl group on the cabazitaxel molecule. This oxidative reaction introduces a hydroxyl group, creating a more polar intermediate. Following this hydroxylation, an intramolecular cyclization reaction can occur. This involves the newly introduced hydroxyl group reacting with a nearby carbonyl group within the cabazitaxel structure, leading to the formation of a stable five-membered oxazolidine ring. This cyclization process effectively transforms the parent drug into an oxazolidine derivative.

The metabolic conversion of cabazitaxel, including the initial hydroxylation step leading to oxazolidine formation, is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. drugbank.com Specifically, CYP3A4 and CYP3A5 are the major contributors, accounting for an estimated 80% to 90% of the drug's metabolism. drugbank.comnih.gov The isoenzyme CYP2C8 also plays a role, though to a lesser extent. drugbank.comnih.gov The significant involvement of CYP3A4/5 highlights the potential for drug-drug interactions, as co-administration of substances that induce or inhibit these enzymes could alter the metabolic rate of cabazitaxel and the formation of its oxazolidine and other metabolites. drugbank.com The activity of CYP3A enzymes can vary considerably between individuals, which can contribute to inter-individual differences in cabazitaxel clearance and exposure. nih.gov

Preclinical Pharmacokinetics of Oxazolidine Metabolites

Understanding the pharmacokinetic properties of cabazitaxel's oxazolidine metabolites is crucial for a complete picture of the drug's disposition and potential effects. Preclinical studies in various animal models have provided valuable insights into their metabolic stability, distribution, and elimination.

In vitro studies using liver microsomes from different species, including humans, have been instrumental in characterizing the metabolic stability of cabazitaxel and identifying its metabolite profile. These studies have confirmed that cabazitaxel is extensively metabolized. nih.gov While unchanged cabazitaxel is the main circulating compound in plasma across species, these in vitro systems allow for the generation and identification of various metabolites, including the oxazolidine derivatives. nih.gov Profiling studies have detected multiple metabolites in human plasma and excreta, with around 20 metabolites of cabazitaxel being excreted in human urine and feces. drugbank.comfda.gov However, the main metabolite only accounts for about 5% of the total exposure to cabazitaxel. drugbank.com

Table 1: In Vitro Metabolic Profile of Cabazitaxel

| Species | Primary Metabolizing Enzymes | Key Metabolites Identified | Reference |

| Human | CYP3A4, CYP3A5, CYP2C8 | O-demethylated metabolites (including docetaxel), Oxazolidine derivatives | drugbank.com |

| Mouse | CYP3A family | Similar to humans | nih.gov |

| Rat | CYP3A family | Similar to humans | nih.gov |

| Dog | CYP3A family | Similar to humans | nih.gov |

This table is a simplified representation based on available data.

Table 2: Pharmacokinetic Parameters of Cabazitaxel in Animal Models

| Species | Volume of Distribution (Vss) | Plasma Clearance | Terminal Half-life | Primary Route of Excretion | Reference |

| Mouse (tumor-bearing) | 8.8 L/kg | 1.7 L/h/kg | 26 hours | Fecal | nih.gov |

| Rat | 22.7 L/kg | 4.8 L/h/kg | 10 hours | Fecal | nih.gov |

| Dog | 3.3–14.5 L/kg | 2.5–5.3 L/h/kg | 3.0–4.3 hours | Fecal | nih.gov |

Drug transporters play a critical role in the absorption, distribution, and elimination of drugs and their metabolites. Cabazitaxel itself is a substrate for the efflux transporter P-glycoprotein (P-gp), but not for MRP1, MRP2, or BCRP. fda.govnih.gov The reduced affinity of cabazitaxel for P-gp compared to first-generation taxanes may contribute to its activity in drug-resistant tumors. nih.gov While specific data on the interaction of oxazolidine metabolites with these transporters is not extensively detailed in the provided search results, it is plausible that these metabolites, being structurally related to the parent drug, may also interact with transporters like P-gp. The potential for these metabolites to be substrates or inhibitors of transporters like P-gp, BCRP, and MRPs could influence their own pharmacokinetic profiles as well as the disposition of other co-administered drugs. fda.gov Further research is needed to fully elucidate the specific interactions between cabazitaxel's oxazolidine metabolites and various drug transporters.

Preclinical Pharmacodynamics and Biological Activity of Oxazolidine Metabolites

There is a lack of reported preclinical studies specifically investigating the pharmacodynamics and biological activity of oxazolidine metabolites of cabazitaxel. The focus of preclinical research has been on the efficacy and safety profile of cabazitaxel itself.

A thorough review of published scientific literature reveals no data on the in vitro cytotoxic or antiproliferative activities of any oxazolidine metabolites of cabazitaxel. While the cytotoxic effects of cabazitaxel are well-documented against various cancer cell lines, similar evaluations for its potential oxazolidine metabolites have not been reported. nih.govexlibrisgroup.com

Consistent with the absence of cytotoxicity data, there are no available reports on the microtubule stabilization properties or the effects on the cell cycle of any oxazolidine metabolites of cabazitaxel. The mechanism of action of cabazitaxel, involving the stabilization of microtubules and subsequent cell cycle arrest, has been extensively studied for the parent drug, but these specific investigations have not been extended to its oxazolidine-related synthesis impurities.

Oxazolidine Cabazitaxel As a Synthetic Impurity and Process Chemistry

Origin and Characterization of Oxazolidine (B1195125) Cabazitaxel (B1684091) Impurities

The presence of Oxazolidine Cabazitaxel in the final active pharmaceutical ingredient (API) is a direct consequence of the manufacturing process. Its identification and quantification are crucial for ensuring the purity and consistency of Cabazitaxel batches.

Identification of this compound in Synthetic Batches

This compound, also referred to as Oxazolidine Protected Cabazitaxel, is a process-related impurity that arises during the synthesis of Cabazitaxel. cleanchemlab.com It is chemically identified as 5-((2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-12-(benzoyloxy)-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca cleanchemlab.comrjptonline.orgbenzo[1,2-b]oxet-9-yl) 3-(tert-butyl) (4S,5R)-2,2-dimethyl-4-phenyloxazolidine-3,5-dicarboxylate. synzeal.com This compound is structurally similar to the final Cabazitaxel molecule but retains the oxazolidine ring structure that is used as a protective group during synthesis. google.comgoogle.com Its origin is typically from the incomplete removal of this protecting group in the final deprotection step of the manufacturing process. google.com The impurity is considered a potential isomer, and its formation has been discussed in the context of process-related impurities and isomers in taxane (B156437) synthesis. researchgate.net Reference standards of this impurity are used for analytical method development and validation to ensure quality control during the commercial production of Cabazitaxel. cleanchemlab.comsynzeal.com

Analytical Methods for Impurity Detection and Purity Assessment in Synthetic Intermediates and Final Product

Ensuring the purity of Cabazitaxel requires robust analytical methods capable of separating and quantifying the active ingredient from its various process-related impurities, including this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques used for this purpose. rjptonline.orgresearchgate.netorientjchem.org These methods are validated according to International Conference on Harmonisation (ICH) guidelines to ensure specificity, linearity, precision, and robustness. rjptonline.orgwisdomlib.org

A key technique is reverse-phase HPLC (RP-HPLC), often coupled with UV or photodiode array (PDA) detectors. orientjchem.orgwisdomlib.org For more definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed, which helps in characterizing the impurities based on their mass-to-charge ratio. rjptonline.org

Detailed chromatographic conditions have been established to achieve effective separation. For instance, one validated RP-HPLC method utilized a C18 column with a gradient elution system and a long run time to resolve Cabazitaxel from six known impurities. researchgate.net The table below summarizes typical parameters and findings from such analytical methods.

| Parameter | Method 1: UPLC | Method 2: RP-HPLC | Method 3: LC-MS |

| Column | Acquity UPLC BEH shield RP18 (100mm x 2.1mm, 1.7µm) researchgate.net | Zorbax SB C18 (150mm x 4.6mm, 3.5µm) orientjchem.orgphmethods.net | Sunfire C18 (100 x 4.6 mm, 3.5µm) rjptonline.org |

| Mobile Phase | A: Phosphate buffer/methanol/acetonitrile (B52724) B: Acetonitrile/water researchgate.net | A: Phosphate buffer (pH 3.0) B: Acetonitrile orientjchem.org | 0.05% formic acid and acetonitrile mixture rjptonline.org |

| Detection | PDA at 228 nm researchgate.net | UV at 220 nm orientjchem.org | Ion trap mass detector with Electrospray Ionization (ESI) rjptonline.org |

| Flow Rate | 0.5 mL/min researchgate.net | 0.8 mL/min orientjchem.org | 1.0 mL/min rjptonline.org |

| Retention Time of Oxazolidine Impurity | 22.73 minutes (for Oxazolidine protected Cabazitaxel impurity) researchgate.net | Not specified | Not specified |

These methods are crucial for routine quality control, enabling the precise determination of related substances in both the final Cabazitaxel product and its synthetic intermediates. orientjchem.org

Synthetic Methodologies Involving Oxazolidine Intermediates in Cabazitaxel Production

The presence of the oxazolidine moiety in the Cabazitaxel impurity is directly tied to its intentional use as a key building block and protective group in the semi-synthetic route to the final drug.

Use of Oxazolidine Carboxylic Acid Side Chains in Semi-Synthetic Routes

The synthesis of Cabazitaxel is a semi-synthetic process that typically starts with a precursor extracted from natural sources, such as 10-deacetylbaccatin III (10-DAB). google.com A crucial step in this synthesis is the attachment of the C-13 side chain. This is often accomplished by coupling the taxane core with a pre-synthesized oxazolidine carboxylic acid side chain. google.compatsnap.comsmolecule.com This method involves a condensation reaction between the 13-hydroxyl group of the protected baccatin (B15129273) derivative and the carboxylic acid group of the oxazolidine side chain. google.com This strategic use of a chiral oxazolidine carboxylic acid allows for the efficient and stereoselective introduction of the complex side chain required for Cabazitaxel's structure. patsnap.com

Protective Group Strategies Utilizing Oxazolidine Moieties

The oxazolidine ring serves as an effective protecting group for the vicinal hydroxyl and amino groups on the C-13 side chain. google.comgoogle.com This protective strategy is essential because it masks these reactive functional groups, preventing them from participating in unwanted side reactions during other synthetic modifications of the molecule, such as the methylation of the C-7 and C-10 hydroxyl groups on the taxane core. google.com The oxazolidine group is stable under the conditions required for these other reactions. The final step in the synthesis of Cabazitaxel is the removal of this oxazolidine protecting group to unmask the hydroxyl and amino functionalities of the side chain, yielding the final active molecule. google.comgoogle.com

Optimization of Reaction Conditions to Minimize Formation of Oxazolidine Impurities

The formation of this compound as an impurity is a direct result of the incomplete deprotection of the oxazolidine intermediate in the final synthetic step. google.com Therefore, the optimization of these reaction conditions is paramount to maximizing the yield of pure Cabazitaxel and minimizing the level of this specific impurity. Key parameters that can be optimized include reaction time, temperature, and the concentration of the acidic reagent used for deprotection (e.g., hydrochloric acid in ethanol). google.com By carefully controlling these conditions, manufacturers can drive the deprotection reaction to completion. This ensures that the oxazolidine ring is efficiently cleaved from the side chain, thereby reducing the amount of the protected intermediate that carries over into the final product as an impurity. googleapis.com The goal is to find a balance that ensures complete deprotection without causing degradation of the desired Cabazitaxel molecule. researchgate.net

Structure Activity Relationship Sar Considerations of Oxazolidine Moieties in Taxanes

Influence of Oxazolidine (B1195125) Ring Formation on Tubulin Binding Affinity

The creation of an oxazolidine ring on the taxane (B156437) core, which commonly involves the C-7 hydroxyl group, can significantly affect the molecule's conformation and its capacity to bind to β-tubulin. nih.gov Research indicates that changes at the C-7 position are vital for the biological activity of taxanes. The oxazolidine ring can modify the hydrogen-bonding network and hydrophobic interactions within the tubulin binding pocket. elifesciences.org

Rational Design of Oxazolidine-Containing Taxane Analogs

The development of cabazitaxel (B1684091), which contains an oxazolidine ring, was the outcome of rational drug design aimed at overcoming the limitations of previous taxanes like paclitaxel (B517696) and docetaxel (B913), especially multidrug resistance (MDR). nih.govnih.gov

The main hypothesis for incorporating an oxazolidine ring in cabazitaxel was to develop a molecule that is a poor substrate for the P-glycoprotein (P-gp) efflux pump, a primary cause of MDR. nih.govscribd.com The unique structural features of cabazitaxel, such as the methoxy (B1213986) groups at C-7 and C-10, and the conformational changes from the oxazolidine ring, were predicted to decrease its affinity for P-gp. scribd.com This was expected to result in higher intracellular drug concentrations in resistant tumor cells, leading to improved cytotoxic activity. nih.gov

Additionally, modifications to the oxazolidine moiety are being investigated to further enhance the pharmacokinetic profile. For instance, changing the substituents on the oxazolidine ring could modulate metabolic stability, solubility, and bioavailability. The objective is to design analogs with a potent antitumor activity and favorable drug-like properties.

The synthesis of oxazolidine-modified taxanes such as cabazitaxel usually begins with a precursor like 10-deacetylbaccatin III, a key intermediate from the needles of the European yew tree (Taxus baccata). nih.govnih.gov The formation of the oxazolidine ring is a crucial step in the semi-synthesis of these compounds. google.com

A typical synthetic method involves reacting a 7-hydroxyl taxane precursor with an aldehyde or ketone in the presence of an acid catalyst. google.com The choice of the carbonyl compound dictates the substitution pattern on the oxazolidine ring. For example, cabazitaxel synthesis includes adding a methyl group at the C-2' position of the oxazolidine ring. google.com The stereochemistry of this new chiral center is critical and is typically controlled by reaction conditions and starting materials. nih.gov Researchers are continuously working on more efficient and stereoselective synthetic routes to create a broader range of novel oxazolidine-modified taxanes for SAR studies. researchgate.net

Computational Approaches in Oxazolidine Taxane Design

Computational chemistry is now an essential tool in the rational design of new oxazolidine-containing taxanes, offering insights that are often challenging to obtain through experiments alone. researchgate.net

Molecular modeling methods like molecular docking and molecular dynamics (MD) simulations are widely used to examine the interactions between oxazolidine taxane analogs and their target, β-tubulin. diva-portal.orgnih.gov These models help visualize how ligands bind within the taxane binding site on tubulin and identify key intermolecular interactions like hydrogen bonds and hydrophobic contacts. elifesciences.org

By simulating the binding of various oxazolidine variants, researchers can predict how specific structural changes will impact the binding affinity and stability of the ligand-tubulin complex. diva-portal.orgnih.govresearchgate.net For instance, computational studies can explain why certain stereoisomers of an oxazolidine taxane are more active than others. diva-portal.org These in silico predictions guide the synthesis of the most promising candidates, saving time and resources in drug discovery. researchgate.net

| Taxane | βI-tubulin (kcal/mol) | βIIa-tubulin (kcal/mol) | βIII-tubulin (kcal/mol) |

|---|---|---|---|

| Paclitaxel | - | -25.5 | -8.6 |

| Docetaxel | -29.5 | - | -17.8 |

| Cabazitaxel | -24.0 | -25.9 | -23.0 |

Data from molecular dynamics simulations show that cabazitaxel maintains comparable binding energy across different β-tubulin isotypes, including βIII-tubulin, which is often associated with drug resistance to paclitaxel and docetaxel. diva-portal.orgnih.govresearchgate.net

Besides predicting target binding, computational methods are also used to forecast the metabolic fate of oxazolidine-containing taxanes. nih.gov Understanding metabolic pathways is essential for optimizing the pharmacokinetic properties of a drug candidate. In silico tools can predict potential metabolism sites on the taxane molecule, including the oxazolidine ring.

For example, cytochrome P450 (CYP) enzymes are known to be involved in the metabolism of many drugs, including taxanes. drugbank.comtga.gov.au Computational models can predict which CYP isoforms are likely to metabolize a given oxazolidine taxane analog and the resulting metabolites. nih.govfda.gov This information helps identify potentially reactive or inactive metabolites and design molecules with better metabolic stability. By predicting metabolic pathways, researchers can proactively address potential issues in the drug development process. nih.govescholarship.org Cabazitaxel, for instance, is primarily metabolized by CYP3A4/5 (80-90%) and to a smaller extent by CYP2C8. drugbank.comfda.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Oxazolidine-Modified Compounds

The development of a robust QSAR model involves several key steps, including the careful selection of a dataset of compounds with known biological activities, the calculation of molecular descriptors, the generation of a mathematical model correlating these descriptors with activity, and rigorous validation of the model's predictive power. nih.gov

Principles of QSAR in the Context of Oxazolidine Taxanes

For oxazolidine-modified taxanes, QSAR models aim to correlate various molecular descriptors of the oxazolidine ring and its substituents with their observed anti-cancer activity. These descriptors can be broadly categorized as:

Steric Descriptors: These relate to the size and shape of the molecule or its substituents. For the oxazolidine ring, this could include parameters like molar refractivity or specific atomic positions. Steric bulk on the oxazolidine ring can influence the compound's fit within the tubulin binding pocket.

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). The electron distribution within the oxazolidine ring can affect its stability and its ability to form hydrogen bonds or other interactions with the biological target.

Methodologies for QSAR Modeling

Several QSAR methodologies can be applied to study oxazolidine-modified taxanes:

3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D conformation of the molecules. These methods generate contour maps that visualize the regions where modifications to the steric, electrostatic, and hydrophobic fields would likely lead to an increase or decrease in biological activity. For instance, a 3D-QSAR study on taxchinin A and brevifoliol (B1200483) derivatives yielded a predictive CoMFA model with a cross-validated r² (q²) value of 0.64, indicating a good predictive ability. researchgate.netdokumen.pub

Hologram QSAR (HQSAR): This is a 2D-QSAR technique that employs molecular holograms, which are fingerprints that encode the 2D fragments of a molecule. HQSAR can be particularly useful for large datasets and does not require molecular alignment, a step that can be challenging for flexible molecules like taxanes. mdpi.com

Research Findings and Data Interpretation

While specific QSAR studies exclusively focused on a series of oxazolidine-modified cabazitaxel analogues are not widely published, research on related compounds provides valuable insights. For example, a QSAR analysis of 3-pyrimidin-4-yl-oxazolidin-2-one derivatives as isocitrate dehydrogenase inhibitors demonstrated the utility of Topomer CoMFA and HQSAR in developing predictive models (q² = 0.783 and 0.784, respectively). nih.gov Another study on oxazolidinone antibacterial agents established a strong correlation between their in vitro activity and their steric, electrostatic, and lipophilic properties. acs.org

In the context of taxanes, QSAR studies on various analogues have consistently shown that steric and hydrophobic parameters of the substituents are key determinants of their activity. nih.govnih.gov For instance, research on taxane analogues with activity against colon cancer revealed that the molar refractivity of substituents was a major contributing factor. nih.gov

The synthesis of taxol and taxotere analogs with a C-13 side chain homologated from an oxazolidineacetic acid intermediate resulted in compounds with significantly lower activity in microtubule assembly assays. nih.gov This suggests that the specific positioning and conformation of the side chain, which can be influenced by the oxazolidine precursor, are critical for biological activity.

A hypothetical QSAR data table for a series of oxazolidine-modified taxanes might look like the following, where various descriptors are correlated with the observed biological activity (e.g., IC₅₀).

| Compound | Oxazolidine Substituent (R) | IC₅₀ (nM) | logP | Molar Refractivity (MR) | Electrostatic Potential (ESP) |

| 1 | -H | 15.2 | 2.5 | 1.2 | -0.05 |

| 2 | -CH₃ | 10.8 | 2.9 | 1.8 | -0.03 |

| 3 | -CF₃ | 25.1 | 3.1 | 1.7 | -0.12 |

| 4 | -OCH₃ | 12.5 | 2.4 | 1.9 | -0.08 |

| 5 | -Cl | 18.9 | 3.0 | 1.6 | -0.09 |

From such a table, a QSAR model could be derived. For example, a simplified linear equation might take the form:

log(1/IC₅₀) = c₀ + c₁ (logP) + c₂ (MR) + c₃ (ESP)

The coefficients (c₁, c₂, c₃) would indicate the positive or negative contribution of each descriptor to the biological activity. A positive coefficient for molar refractivity, for instance, would suggest that bulkier substituents at that position enhance activity, while a negative coefficient would imply the opposite.

Through the development and interpretation of such QSAR models, researchers can gain a deeper understanding of the structure-activity relationships governing oxazolidine-modified taxanes, leading to the more efficient design of novel and potent anti-cancer agents.

Emerging Research Directions for Oxazolidine Modified Taxane Entities

Novel Drug Delivery Systems for Oxazolidine-Containing Taxanes (e.g., nanoparticles, micelles)

The high lipophilicity and resulting poor aqueous solubility of taxanes like cabazitaxel (B1684091) present significant challenges for formulation and clinical administration. nih.gov To address this, extensive research has been conducted on nano-based drug delivery systems, which can improve solubility, stability, and tumor-targeted delivery. nih.govazonano.com These systems aim to enhance the therapeutic index by increasing drug concentration at the tumor site while minimizing systemic side effects. azonano.comnih.gov

Nanoparticles have emerged as a viable alternative for taxane (B156437) delivery. nih.gov For instance, albumin-bound paclitaxel (B517696) (nab-paclitaxel) demonstrated the clinical advantages of a nanoparticle formulation, including the elimination of hypersensitivity-inducing solvents like Cremophor EL. researchgate.netnih.gov Similar strategies are being explored for other taxanes. One approach involves the use of branched homopolymers that form aggregates or nanoparticles with the taxane, ranging in size from 20 nm to 500 nm. google.com These aggregates form through spontaneous hydrophobic, electrostatic, and other molecular interactions, effectively improving the drug's solubility and providing controlled release. google.com Another novel platform, the Nanoaqualip® technology, has been used to formulate cabazitaxel in a completely aqueous medium, eliminating the need for polysorbate 80 and improving the safety profile in preclinical studies. walshmedicalmedia.com

Micelles , self-assembling nanostructures formed by amphiphilic block copolymers, are also of great interest for delivering oxazolidine-containing taxanes. azonano.com These systems entrap the hydrophobic drug within a core while a hydrophilic shell provides stability in aqueous environments. azonano.com Researchers have developed enzyme-responsive polymeric micelles for cabazitaxel designed for targeted prostate cancer therapy. nih.gov These micelles are constructed from biodegradable and targeted block copolymers that are specifically cleaved by matrix metalloproteinase-2 (MMP-2), an enzyme overexpressed in the prostate cancer tumor microenvironment. nih.gov This enzyme-triggered release enhances drug delivery directly to the cancer cells. nih.govnih.gov Studies showed these cabazitaxel-loaded micelles had high drug loading efficiency and demonstrated superior tumor growth inhibition in xenograft models compared to the free drug. nih.govnih.gov

| Delivery System | Taxane | Key Features | Research Findings |

| Nanoaqualip® Technology | Cabazitaxel | Aqueous-based lipid suspension; eliminates need for polysorbate 80. | Showed bioavailability and safety in rodent and dog studies; avoids premedication. walshmedicalmedia.com |

| Enzyme-Responsive Micelles | Cabazitaxel | Biodegradable; targets MMP-2 enzyme in prostate cancer microenvironment. | High drug loading and entrapment efficiency; superior tumor growth inhibition in mice compared to free cabazitaxel. nih.govnih.gov |

| Poly(2-oxazoline) (POx) Micelles | New-generation taxanes | High loading capacity for enhanced permeability and retention (EPR)-based tumor targeting. | Exhibited up to 100 times higher activity than POx-paclitaxel against a multidrug-resistant breast cancer cell line. nih.gov |

| Branched Homopolymer Nanoparticles | Taxanes | Self-assembles with taxane to form nanoparticles (20-500 nm). | Improves drug solubility and provides a controlled release profile. google.com |

Investigation of Bioreversible Oxazolidine (B1195125) Derivatives as Prodrug Candidates

The prodrug approach involves chemically modifying a drug into a bioreversible derivative that is inactive but is converted to the active parent drug in vivo. nih.gov Oxazolidines are being investigated as a potential prodrug form for β-amino alcohols and/or compounds with carbonyl groups. nih.gov This is highly relevant for taxanes like cabazitaxel, which possess a β-amino alcohol moiety in their C-13 side chain.

The core concept relies on the hydrolysis of the oxazolidine ring to release the active drug. nih.gov Studies on oxazolidines derived from (-)-ephedrine show that they undergo facile and complete hydrolysis across a pH range of 1-11. nih.gov The rate of this hydrolysis is highly dependent on pH and the specific chemical structure of the oxazolidine, which allows for the tuning of the drug's release profile. nih.gov For instance, the half-life of hydrolysis at pH 7.4 can range from seconds to minutes depending on the substituents. nih.gov

This characteristic suggests that oxazolidines could be designed to be stable in the bloodstream (at physiological pH ~7.4) but hydrolyze more rapidly in the slightly acidic tumor microenvironment, leading to targeted drug release. Furthermore, oxazolidines are generally more lipophilic than their parent β-amino alcohols, which could potentially improve membrane permeability. nih.gov However, research has also shown that some derivatives, such as N-acylated oxazolidines, are highly stable against hydrolysis, including by plasma enzymes, which would be a critical consideration in designing an effective taxane prodrug. epa.gov The versatility and tunable stability of the oxazolidine ring make it a compelling scaffold for developing the next generation of taxane prodrugs. researchgate.netresearchgate.net

| Oxazolidine Derivative (from Ephedrine and...) | Hydrolysis Half-Life (at pH 7.4, 37°C) |

| Formaldehyde | 5 seconds |

| Propionaldehyde | 18 seconds |

| Acetone | 4 minutes |

| Benzaldehyde | 5 minutes |

| Cyclohexanone | 6 minutes |

| Pivalaldehyde | 30 minutes |

Data from a study on ephedrine-derived oxazolidines to demonstrate the principle of tunable hydrolysis rates. nih.gov

Potential for Biotechnological Production of Specific Oxazolidine Taxane Precursors

The commercial production of taxanes is often limited by the low abundance of these compounds in the yew tree (Taxus species). researchgate.net Cabazitaxel is a semi-synthetic drug, meaning it is chemically derived from a naturally occurring precursor, specifically 10-deacetylbaccatin III (10-DAB). scu.ac.irmedchemexpress.com Therefore, a key research focus is the development of sustainable and high-yield biotechnological methods for producing these critical taxane precursors.

Plant cell culture is a leading alternative to sourcing precursors from whole plants. nih.gov Suspension cultures of Taxus cells can be grown in large-scale bioreactors under controlled conditions, offering a more sustainable and reliable supply. nih.gov Research has shown that cell cultures of different Taxus species can produce varying amounts of taxol and 10-DAB. scu.ac.irresearchgate.net For example, while cell cultures of T. baccata were found to be more potent for producing taxol, T. brevifolia cultures were better for producing 10-DAB. researchgate.net Scientists use elicitors, such as methyl jasmonate or fungal extracts, to stimulate the production of these taxanes in cell cultures, in some cases increasing the yield of 10-DAB by over sevenfold. nih.govresearchgate.net

Metabolic engineering in microbial hosts offers another powerful strategy. nih.gov By transferring the genes responsible for the taxane biosynthetic pathway from the yew tree into fast-growing microbes like Escherichia coli or yeast (Saccharomyces cerevisiae), these microorganisms can be turned into "cell factories" for producing taxane precursors. researchgate.netnih.gov Significant progress has been made in engineering yeast to produce early-stage precursors like taxadiene and its derivatives. nih.govtwistbioscience.com For example, by overexpressing four specific genes, one engineered yeast strain achieved a 50% increase in taxadiene production, reaching 215 mg/L. nih.govtwistbioscience.com Similarly, researchers have engineered E. coli to convert 10-DAB into Baccatin (B15129273) III, the direct precursor to other taxanes, by introducing the gene for the enzyme 10-deacetylbaccatin III-10-O-transferase (DBAT). frontiersin.org These biotechnological approaches are crucial for creating a stable and cost-effective supply chain for the semi-synthesis of advanced taxanes like cabazitaxel. frontiersin.org

| Production System | Precursor | Reported Yield |

| Taxus baccata cell culture | Taxol | 540 µg/L scu.ac.irresearchgate.net |

| Taxus brevifolia cell culture | 10-Deacetylbaccatin III (10-DAB) | 110 µg/L scu.ac.irresearchgate.net |

| T. baccata cell culture + fungal elicitor | 10-Deacetylbaccatin III (10-DAB) | 7.38-fold increase over control nih.gov |

| Engineered S. cerevisiae | Taxadiene | 215 mg/L nih.govtwistbioscience.com |

| Engineered S. cerevisiae | Taxa-4(20),11-dien-5α-ol (T5α-ol) | 43.65 mg/L nih.govtwistbioscience.com |

| Engineered E. coli | Baccatin III (from 10-DAB) | 98.6 mg/L frontiersin.org |

Q & A

Q. How can researchers ensure reproducibility when publishing this compound datasets?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw LC-MS/MS files in public repositories (e.g., MetaboLights) with metadata annotations. Provide stepwise synthesis protocols, including failure conditions, in supplementary materials. Use electronic lab notebooks (ELNs) with version control to document iterative optimizations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.